molecular formula C10H8N2O3 B016241 6-Methoxy-5-nitroisoquinoline CAS No. 72677-92-0

6-Methoxy-5-nitroisoquinoline

Cat. No.: B016241
CAS No.: 72677-92-0
M. Wt: 204.18 g/mol
InChI Key: NDSGVVYXJOCEOX-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitroisoquinoline (6-MNIQ) is an organic compound with a wide range of applications in scientific research. It is a nitroaromatic compound with a methoxy group attached to the aromatic ring. 6-MNIQ has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Antidepressant and Antimalarial Properties

6-Methoxy-5-nitroisoquinoline and its derivatives have been studied for various therapeutic effects, including antidepressant and antimalarial properties. For instance, OXO 4, a synthetic derivative from Menispermum dauricum DC, has shown a significant antidepressant-like effect in a mouse model. The compound reduced immobility time in the Forced Swimming Test (FST), suggesting its potential use in treating depressive disorders (López et al., 2013). Additionally, studies on the oral 8-aminoquinoline (WR6026) for the treatment of visceral leishmaniasis demonstrated that the compound, which includes a methoxy-quinoline structure, provided clinical improvement and cure in some cases, indicating the potential of quinoline derivatives in antimalarial therapy (Sherwood et al., 1994).

Neurological and Cardiovascular Effects

Derivatives of isoquinoline, including those with methoxy groups, have been examined for their effects on neurological and cardiovascular functions. A study revealed that serotonin (5-Hydroxytryptamine, 5-HT) increases coronary flow in isolated rat hearts via activation of the serotonin 5-HT₇ receptor, suggesting a role in cardiovascular modulation (Chien et al., 2015). Additionally, certain tetrahydroisoquinoline derivatives have shown effects on experimental arrhythmias and isolated guinea pig atria, indicating their potential in addressing cardiac arrhythmias and contributing to the understanding of cardiovascular pharmacology (Qing-yang, 2008).

Antioxidant and Antitumor Properties

Several studies have focused on the antioxidant and antitumor properties of isoquinoline derivatives. For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to this compound, demonstrated antitumor activity and inhibited tumor growth in mice, highlighting the role of such compounds in cancer therapy (Cui et al., 2017). Furthermore, the antioxidant ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogs have been used to protect polyunsaturated fatty acids in fish meal, demonstrating the importance of quinoline derivatives in food preservation and as potential antioxidants (de Koning, 2002).

Properties

IUPAC Name

6-methoxy-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGVVYXJOCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399713
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72677-92-0
Record name 6-methoxy-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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